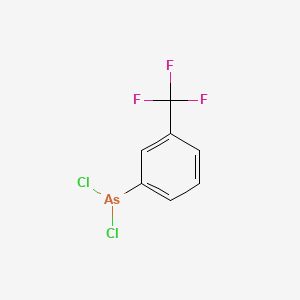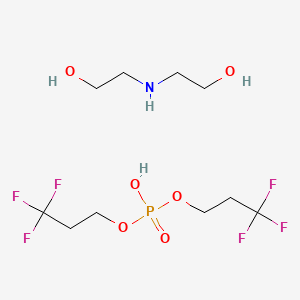
bis(3,3,3-trifluoropropyl) hydrogen phosphate;2-(2-hydroxyethylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,3,3-trifluoropropyl) hydrogen phosphate;2-(2-hydroxyethylamino)ethanol: is a chemical compound with a unique structure that combines the properties of both a phosphate ester and an amino alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(3,3,3-trifluoropropyl) hydrogen phosphate typically involves the reaction of 3,3,3-trifluoropropanol with phosphorus oxychloride, followed by hydrolysis to yield the desired phosphate ester. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of bis(3,3,3-trifluoropropyl) hydrogen phosphate may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(3,3,3-trifluoropropyl) hydrogen phosphate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles, such as amines or alcohols; reactions may require catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives, such as phosphates with higher oxidation states.
Reduction: Reduced forms of the compound, potentially leading to the formation of alcohols or amines.
Substitution: New compounds with substituted phosphate groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(3,3,3-trifluoropropyl) hydrogen phosphate is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules, such as proteins and nucleic acids, makes it useful in various assays and experiments.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs and diagnostic agents. Its unique chemical structure may offer advantages in targeting specific biological pathways.
Industry: In industrial applications, bis(3,3,3-trifluoropropyl) hydrogen phosphate is used in the production of specialty chemicals, including surfactants and lubricants. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which bis(3,3,3-trifluoropropyl) hydrogen phosphate exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The phosphate group can form strong bonds with active sites, while the trifluoropropyl group may enhance the compound’s stability and reactivity. The amino alcohol component can facilitate interactions with hydrophilic environments, making the compound versatile in different biological and chemical contexts.
Comparison with Similar Compounds
- Bis(2,2,2-trifluoroethyl) phosphate
- Bis(3,3,3-trifluoropropyl) phosphate
- 2-(2-hydroxyethylamino)ethyl phosphate
Comparison:
- Bis(2,2,2-trifluoroethyl) phosphate: Similar in structure but with different alkyl chain length, affecting its reactivity and applications.
- Bis(3,3,3-trifluoropropyl) phosphate: Lacks the amino alcohol component, which may limit its versatility in biological applications.
- 2-(2-hydroxyethylamino)ethyl phosphate: Contains a similar amino alcohol group but without the trifluoropropyl group, affecting its stability and reactivity.
Uniqueness: Bis(3,3,3-trifluoropropyl) hydrogen phosphate;2-(2-hydroxyethylamino)ethanol stands out due to its combination of a trifluoropropyl group, a phosphate ester, and an amino alcohol. This unique structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in different fields.
Properties
CAS No. |
65530-64-5 |
|---|---|
Molecular Formula |
C10H20F6NO6P |
Molecular Weight |
395.23 g/mol |
IUPAC Name |
bis(3,3,3-trifluoropropyl) hydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C6H9F6O4P.C4H11NO2/c7-5(8,9)1-3-15-17(13,14)16-4-2-6(10,11)12;6-3-1-5-2-4-7/h1-4H2,(H,13,14);5-7H,1-4H2 |
InChI Key |
AMFUQXQZCMOGCY-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(O)OCCC(F)(F)F)C(F)(F)F.C(CO)NCCO |
physical_description |
Liquid |
Related CAS |
65530-64-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


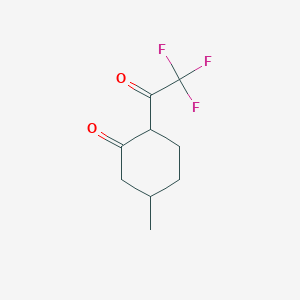
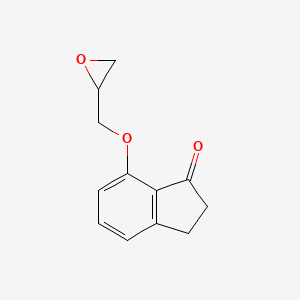

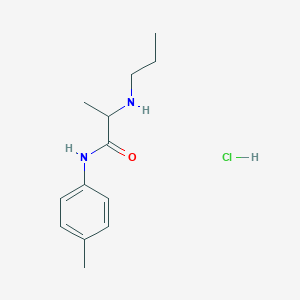
![2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate](/img/structure/B13419869.png)

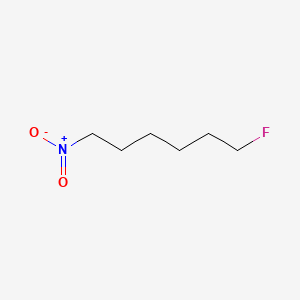
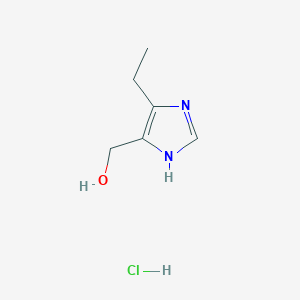
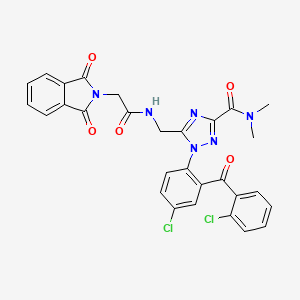

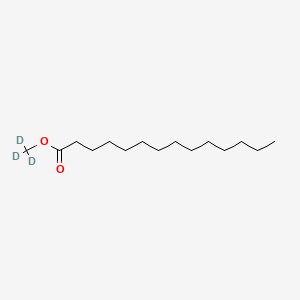
![(3'aR,4R,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B13419906.png)

